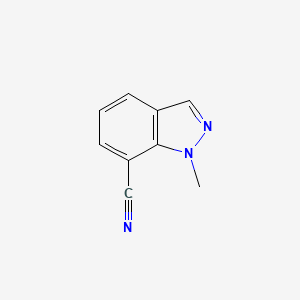

1-Methyl-1H-indazole-7-carbonitrile

Descripción general

Descripción

“1-Methyl-1H-indazole-7-carbonitrile” is a chemical compound with the molecular formula C9H7N3 . It is a derivative of indazole, a heterocyclic compound that consists of a pyrazole ring fused to a benzene ring .

Synthesis Analysis

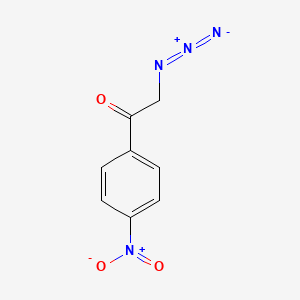

The synthesis of indazole derivatives, including “1-Methyl-1H-indazole-7-carbonitrile”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-indazole-7-carbonitrile” consists of a bicyclic system with a pyrazole ring fused to a benzene ring . The compound has a molecular weight of 157.17 Da .

Chemical Reactions Analysis

Indazole derivatives, including “1-Methyl-1H-indazole-7-carbonitrile”, have been synthesized through various chemical reactions. These include Cu (OAc) 2 -catalyzed reactions to form N–N bonds, reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Aplicaciones Científicas De Investigación

Antihypertensive Applications

Indazole-containing heterocyclic compounds, such as 1-Methyl-1H-indazole-7-carbonitrile, have been found to have a wide variety of medicinal applications, including as antihypertensive agents .

Anticancer Applications

These compounds have also been used in the development of anticancer drugs. Their unique structure allows them to interact with cancer cells in a way that can inhibit their growth .

Antidepressant Applications

Indazole derivatives have been used in the development of antidepressant drugs. Their ability to interact with certain receptors in the brain can help to alleviate symptoms of depression .

Anti-inflammatory Applications

A novel indazolane derivative, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, demonstrated anti-inflammatory activity similar to that of phenylbutazone .

Antibacterial Applications

Indazole-containing compounds have also been found to have antibacterial properties. This makes them useful in the development of new antibiotics .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

Serotonin Receptor Antagonists

Indazole derivatives have been used as serotonin receptor antagonists. This can be useful in the treatment of conditions such as anxiety and depression .

Aldol Reductase Inhibitors

Indazole-containing compounds have been used as aldol reductase inhibitors. This can be useful in the treatment of conditions such as diabetic complications .

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-1H-indazole-4-carboxaldehyde”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Indazole-containing derivatives, including “1-Methyl-1H-indazole-7-carbonitrile”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications .

Mecanismo De Acción

Target of Action

Indazole derivatives, which include 1-methyl-1h-indazole-7-carbonitrile, are known to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, making indazole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indazole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indazole derivatives have been reported to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability, which in turn affects its therapeutic efficacy .

Result of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines , suggesting that 1-Methyl-1H-indazole-7-carbonitrile may have similar effects.

Propiedades

IUPAC Name |

1-methylindazole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJKKKFBZZALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2C#N)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294987 | |

| Record name | 1-Methyl-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-indazole-7-carbonitrile | |

CAS RN |

256228-68-9 | |

| Record name | 1-Methyl-1H-indazole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256228-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)